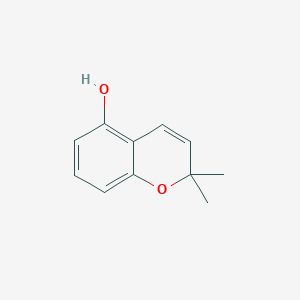

2,2-dimethyl-2H-chromen-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromen-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBLUYDDXWADNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC=C2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6537-43-5 | |

| Record name | 2,2-dimethyl-2H-chromen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 2h Chromen 5 Ol and Its Analogs

Catalytic Approaches in Chromene Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of chromenes has greatly benefited from this trend, with a variety of catalytic systems being developed to facilitate their construction. These approaches offer significant advantages over classical methods, often proceeding under milder conditions and with greater functional group tolerance.

Metal-Catalyzed Reactions

A diverse array of metals has been employed to catalyze the formation of the chromene nucleus. These reactions often proceed through mechanisms that activate otherwise inert bonds, enabling the formation of the key carbon-carbon and carbon-oxygen bonds that define the chromene structure. The choice of metal catalyst is crucial and can dramatically influence the outcome of the reaction, including the yield, selectivity, and substrate scope.

Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application to chromene synthesis is no exception. nih.gov Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been adapted for the intramolecular cyclization of appropriately substituted precursors to form the chromene ring. These reactions are valued for their high functional group tolerance and the ability to form carbon-carbon bonds with high precision. nih.govdivyarasayan.org

In a typical approach, a suitably functionalized phenol derivative bearing a pendant allylic or propargylic group can undergo an intramolecular cyclization reaction in the presence of a palladium catalyst. The reaction proceeds through a series of steps involving oxidative addition, migratory insertion, and reductive elimination to afford the desired chromene product. The choice of ligands, solvents, and bases can be critical in optimizing these transformations.

A notable strategy involves a palladium-catalyzed tandem cycloisomerization and cross-coupling of carbonyl-tethered alkylidenecyclopropanes. nih.gov The selection of ancillary ligands is pivotal for the interception of the heteropalladacyclic intermediates with different external nucleophiles. nih.gov This method provides a stereoselective entry to a variety of highly functionalized cyclic alcohols. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(PPh3)2Cl2 / K2CO3 | 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide | Substituted aza[3.1.0]bicycle | 60 | semanticscholar.org |

| Pd2dba3 / L1 | Carbonyl-tethered alkylidenecyclopropanes and alcohols | Tetrahydrofuran and pyrrolidine derivatives | 63-90 | nih.gov |

This table presents examples of palladium-catalyzed reactions for the synthesis of related heterocyclic structures, illustrating the versatility of this approach.

Ytterbium triflate (Yb(OTf)3) has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis. organic-chemistry.orgorganic-chemistry.org Its water-tolerant nature and reusability make it an attractive option for environmentally benign processes. organic-chemistry.org In the context of chromene synthesis, ytterbium triflate has been effectively used to catalyze the reaction between salicylaldehydes and 2-methylpropene, leading to the formation of 2,2-dimethyl-2H-chromenes. researchgate.netresearchgate.net

The reaction is believed to proceed through the activation of the carbonyl group of the salicylaldehyde by the ytterbium triflate, facilitating a formal [4+2] cycloaddition or a sequential Prins-type reaction followed by cyclization. This methodology provides a straightforward and efficient route to 2,2-dimethyl-2H-chromenes from readily available starting materials. researchgate.net

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Yb(OTf)3 | Salicylaldehydes and 2-methylpropene | 2,2-dimethyl-2H-chromenes | Not specified | researchgate.netresearchgate.net |

| Yb(OTf)3 | Amines and carbodiimides | N,N',N''-trisubstituted guanidines | up to 97 | organic-chemistry.org |

| Yb(OTf)3 | Aryl methyl ketones | α-hydroxy-arylacetic acids | 78-99 | organic-chemistry.org |

This table showcases the catalytic activity of Ytterbium triflate in various organic transformations, including the synthesis of chromene precursors.

Iron, being an earth-abundant and inexpensive metal, has garnered significant attention as an environmentally friendly catalyst. mdpi.com Iron-catalyzed intramolecular alkyne-carbonyl metathesis has been developed as a powerful tool for the synthesis of functionalized 2H-chromenes. nih.govacs.orgresearchgate.net This reaction involves the intramolecular rearrangement of an alkynyl ether of a salicylaldehyde derivative to form the chromene ring. nih.govacs.org

The reaction is typically catalyzed by simple iron salts, such as iron(III) chloride (FeCl3), and proceeds under mild conditions. acs.orgresearchgate.net This method is characterized by its high atom economy and tolerance of a wide range of functional groups, including methoxy (B1213986), fluoro, chloro, and bromo groups. nih.govacs.org The resulting chromenes often contain a carbonyl functionality, which can be a handle for further synthetic transformations. acs.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| FeCl3 (15 mol%) | Alkynyl ethers of salicylaldehyde derivatives | Functionalized 2H-chromenes | Good to excellent | researchgate.net |

| FeCl3 | Biaryl substrate with alkyne and acetal units | 6,7-dihydro-5H-dibenzo[c,e]azonines | Not specified | rsc.org |

This table highlights the use of iron catalysts in the synthesis of chromenes and related nine-membered rings through alkyne-carbonyl metathesis.

The use of biogenically synthesized nanoparticles as catalysts represents a burgeoning area of green chemistry. rsc.orgnih.gov Tin oxide (SnO2) nanoparticles, synthesized using plant extracts, have been successfully employed as catalysts for the synthesis of 4H-chromene derivatives. biointerfaceresearch.comresearchgate.net This approach leverages the principles of green chemistry by utilizing renewable resources for catalyst preparation and often employing environmentally friendly reaction conditions, such as microwave irradiation. biointerfaceresearch.comresearchgate.net

The biogenic SnO2 nanoparticles are believed to act as efficient Lewis acid catalysts, activating the substrates and facilitating the multi-component reaction that leads to the formation of the chromene ring. biointerfaceresearch.com These catalysts are characterized by their high stability, reusability, and eco-friendliness.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Biogenic SnO2 Nanoparticles | Salicylaldehydes, acetylacetone, and 4-hydroxycoumarin | 4H-chromene derivatives | 70-73 | biointerfaceresearch.com |

This table illustrates the application of green-synthesized tin oxide nanoparticles as catalysts for the efficient synthesis of chromene derivatives.

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including chromenes. acs.orgnih.gov Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in activating alkynes and allenes towards nucleophilic attack. acs.orgnih.gov This property has been exploited in the development of several elegant strategies for chromene synthesis.

One common approach involves the intramolecular hydroalkoxylation or hydroarylation of an alkyne-tethered phenol. The gold catalyst activates the alkyne, making it susceptible to attack by the phenolic oxygen, leading to the formation of the chromene ring. These reactions often proceed with high regio- and stereoselectivity under mild conditions. Gold(I)-catalyzed cascade reactions have also been developed for the stereoselective synthesis of complex chromene derivatives. acs.orgnih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| IPrAuNf2 (2.5 mol%) | o-(alkynyl)styrenes | Dihydroindeno[2,1-b]thiochromene | Not specified | acs.org |

| (S)-DM-SEGPHOS(AuCl)2 / AgOTs | (E)-o-(alkynyl)styrenes | Enantiomerically enriched Dihydroindeno[2,1-b]thiochromenes | Not specified | nih.gov |

| Gold(III) catalyst | Ketones and phenols | Functionalized 4H-chromenes | Low to excellent | thieme-connect.com |

This table provides examples of gold-catalyzed reactions for the synthesis of various chromene and thiochromene derivatives, showcasing the versatility of gold catalysts.

Organocatalytic and Base-Promoted Methods

Organocatalysis and base-promoted reactions have emerged as powerful tools in the synthesis of chromene scaffolds, providing metal-free alternatives that often afford high yields and selectivity under mild conditions. acs.org These methods leverage the unique properties of small organic molecules and bases to catalyze key bond-forming events in the construction of the chromene ring system.

Use of Piperidine in Reaction Mechanisms

Piperidine, a secondary amine, is a versatile organocatalyst frequently employed in cascade reactions for the synthesis of heterocyclic compounds, including chromenes. Its role typically involves acting as a nucleophilic catalyst to activate substrates and facilitate multi-step transformations in a single pot.

In the context of chromene synthesis, piperidine can catalyze cascade Knoevenagel condensation/intramolecular O-cyclization reactions. For instance, the reaction between a salicylaldehyde derivative and an active methylene compound, such as a β-ketoester or malononitrile, is effectively promoted by piperidine. The mechanism proceeds through several key steps:

Iminium Ion Formation: Piperidine reacts with the aldehyde to form a highly reactive iminium ion intermediate.

Knoevenagel Condensation: The active methylene compound is deprotonated by a base (piperidine itself can act as the base) to form a carbanion, which then attacks the carbon of the iminium ion or the activated carbonyl group, leading to a Knoevenagel adduct.

Intramolecular Cyclization: The phenoxide, generated under the basic conditions, undergoes an intramolecular nucleophilic attack (oxa-Michael addition) on the newly formed α,β-unsaturated system.

Catalyst Regeneration: Subsequent dehydration and tautomerization steps lead to the formation of the stable 2H-chromene ring, regenerating the piperidine catalyst.

This catalytic cycle allows for the efficient construction of the chromene core from simple acyclic precursors under relatively mild reaction conditions.

DABCO-Mediated Protocols

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a non-nucleophilic, sterically hindered tertiary amine that is widely utilized as a base and catalyst in organic synthesis. researchgate.netresearchgate.net Its unique structure and basicity make it an effective promoter for various reactions, including the synthesis of chromene derivatives. dbuniversity.ac.in

DABCO is particularly effective in catalyzing Morita-Baylis-Hillman (MBH) type reactions and [4+2] cycloadditions, which are key strategies for constructing the chromene framework. researchgate.netdbuniversity.ac.in In a typical DABCO-mediated protocol for chromene synthesis, it facilitates the reaction between salicylaldehydes and activated alkenes. The proposed mechanism often involves:

Nucleophilic Attack: DABCO acts as a nucleophile, adding to the activated alkene to form a zwitterionic intermediate.

Proton Transfer and Aldehyde Addition: This intermediate facilitates the addition to the carbonyl group of salicylaldehyde.

Cyclization and Elimination: An intramolecular cyclization is triggered by the attack of the phenolic hydroxyl group, followed by the elimination of the DABCO catalyst to yield the final 2H-chromene product.

DABCO's effectiveness lies in its ability to act as a potent but non-nucleophilic base, promoting reactions with high efficiency and often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Green Chemistry Principles in 2,2-dimethyl-2H-chromen-5-ol Synthesis

The integration of green chemistry principles is a central theme in the modern synthesis of this compound. nih.gov These principles aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Microwave-assisted synthesis is a prime example of a green technology that has been successfully applied to this area. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a popular alternative to conventional heating methods in organic synthesis due to its ability to dramatically accelerate reaction rates and often improve product yields. mdpi.comnih.gov This technique involves the direct heating of polar molecules through the interaction of their dipoles with the microwave's electromagnetic field, leading to rapid and uniform heating.

An efficient, single-step method for synthesizing 2,2-dimethyl-2H-chromenes involves the reaction of a corresponding phenol with 3-methyl-2-butenal under microwave irradiation. researchgate.net This protocol is notable for its mild, neutral conditions (no added catalyst), which allows for the regioselective formation of the chromene and demonstrates tolerance for various sensitive protecting groups. researchgate.net

Reaction Time Optimization

One of the most significant advantages of microwave-assisted synthesis is the drastic reduction in reaction time compared to conventional heating methods. mdpi.com Reactions that might take several hours or even days under reflux can often be completed in a matter of minutes using microwave irradiation. mdpi.com

For example, multicomponent reactions to form complex chromene derivatives that require 4-7 hours of conventional reflux can be completed in just 8-10 minutes under microwave heating at 120 °C. mdpi.com This rapid heating minimizes the formation of by-products that can occur during prolonged exposure to high temperatures.

Table 1: Comparison of Reaction Times for Chromene Synthesis

| Synthesis Method | Reaction Time |

|---|---|

| Conventional Heating (Reflux) | 4–7 hours |

| Microwave-Assisted Synthesis | 8–10 minutes |

Data sourced from studies on multicomponent reactions for chromene derivatives. mdpi.com

Yield Improvement Strategies

In addition to reducing reaction times, microwave-assisted synthesis frequently leads to higher isolated yields of the desired product. The rapid and efficient energy transfer minimizes thermal decomposition and side reactions, channeling more of the starting material into the target molecule.

Studies have shown a consistent improvement in yields when switching from conventional to microwave-assisted methods. For instance, the synthesis of certain 2-formimidate-3-carbonitrile derivatives bearing a 4H-chromene moiety showed a notable increase in yield with microwave irradiation compared to conventional solvothermal reactions. mdpi.com

Table 2: Yield Comparison for the Synthesis of a Chromene Derivative (ii-f)

| Synthesis Method | Product Yield |

|---|---|

| Conventional Solvothermal Reaction | 79% |

| Microwave-Assisted Reaction | 85% |

Data for Ethyl (E)-N-(3-cyano-4-(p-tolyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl)formimidate. mdpi.com

This enhancement is attributed to the localized superheating of the solvent and reactants, which overcomes activation energy barriers more effectively than conventional heating.

Ultrasound Synthesis Techniques

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as accelerated reaction rates, improved yields, and higher product purity. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing chemical reactivity. nih.govnih.gov

The application of ultrasound irradiation can significantly reduce reaction times, often from hours to minutes, while operating under ambient temperature and pressure conditions. rsc.org This methodology is considered an eco-friendly approach as it can lead to lower energy consumption and minimize the use of hazardous materials. nih.govnih.gov In the context of heterocyclic synthesis, ultrasound has been successfully employed for condensation and cyclization reactions. For instance, the synthesis of quinazolinones from o-aminobenzamides and aldehydes was achieved in just 15 minutes with moderate to excellent yields without the need for a metal catalyst. rsc.org Similarly, various heterocyclic compounds have been synthesized efficiently using this technique, highlighting its broad applicability. nih.gov While specific studies focusing solely on the ultrasound-assisted synthesis of this compound are not extensively detailed, the principles have been applied to analogous structures, suggesting its potential as a valuable method for chromene synthesis. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinazolinones | Ultrasound-Assisted | 15 min | Moderate to Excellent | rsc.org |

| Chalcones | Ultrasound-Assisted | Short | Quantitative | semanticscholar.org |

| Chalcones | Conventional | Prolonged | Variable | semanticscholar.org |

| Indole Derivatives | Ultrasound-Assisted | Short | Good | nih.gov |

Environmentally Benign Solvent Utilization

The principles of green chemistry have driven a shift away from traditional, often volatile and toxic, organic solvents toward more sustainable alternatives. nih.govresearchgate.net The selection of an appropriate solvent can significantly improve the ecological footprint of a synthetic process. semanticscholar.orgresearchgate.net For chromene synthesis, several classes of environmentally benign solvents have been explored.

Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted synthesis of certain chromene derivatives has been successfully performed in water, achieving excellent yields of 94-99% in just 15-20 minutes. researchgate.net Ethanol is another eco-friendly solvent that has been used effectively in the synthesis of chromene analogs, often in conjunction with ultrasound irradiation. nih.gov

Mechanochemistry-Mediated Synthesis

Mechanochemistry, which involves inducing reactions by grinding, milling, or shearing solid reactants, is a cornerstone of solvent-free synthesis. nih.gov This technique offers a powerful, environmentally friendly alternative to traditional solution-phase chemistry by reducing or eliminating the need for solvents. Ball milling is a common mechanochemical method where the kinetic energy from grinding media is transferred to the reactants, promoting bond formation.

This approach has been successfully applied to the synthesis of chromene derivatives. For example, a cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes was achieved using solvent-free ball milling with potassium carbonate as a catalyst. organic-chemistry.org This method afforded 3-nitro-2H-chromenes in good yields with the significant advantages of short reaction times and mild conditions. organic-chemistry.org The implementation of mechanochemistry aligns with green chemistry principles by minimizing waste and energy consumption. nih.gov

Photocatalytic Approaches (e.g., TiO2 Doped Ag)

Visible-light photocatalysis has revolutionized organic synthesis by offering sustainable and innovative strategies for constructing complex molecules under mild conditions. d-nb.inforesearchgate.net This approach utilizes light as a renewable energy source to generate reactive radical species via photoexcitable catalysts, avoiding the need for harsh reagents. d-nb.info

A green and efficient method for synthesizing chromene derivatives employs TiO2 doped with silver (Ag) as a photocatalyst under visible light irradiation at room temperature. researchgate.net The mechanism involves the photocatalyst absorbing light energy, which excites electrons from the valence band. This process initiates a radical pathway that facilitates the cyclization and formation of the chromene ring. researchgate.net The use of Ag-doped TiO2 is advantageous because it is recyclable, and the reaction can be conducted in eco-friendly solvents, offering high yields in short reaction times. researchgate.net

Other photocatalytic systems have also been developed for chromene synthesis. For instance, histaminium tetrachlorozincate nanoparticles have been used as a recoverable photocatalyst for the one-pot, multi-component synthesis of chromenes under solventless conditions using green LED light. nih.govscispace.com These photocatalytic methods represent a promising future for sustainable chromene chemistry. d-nb.inforesearchgate.net

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| TiO2 doped Ag | Aldehyde, Malononitrile, Phenol | Visible light, Room temp. | Recyclable catalyst, High yield, Eco-friendly solvent | researchgate.net |

| Histaminium tetrachlorozincate | Dimedone, Arylaldehyde, 4-Hydroxycoumarin | Green LED, Solventless | Recoverable catalyst, High yield, 100% atom economy | nih.govscispace.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates structural features from each starting material. lew.ronih.gov This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.govnih.gov

The synthesis of the chromene scaffold is well-suited to MCR strategies. A common example is the three-component reaction of an aldehyde, malononitrile, and an activated phenol (such as resorcinol, α-naphthol, or β-naphthol) to produce various 2-amino-4H-chromene derivatives. lew.ronih.gov These reactions are often facilitated by a catalyst, and numerous catalytic systems have been developed, including ionic liquids and natural-based magnetic nanocatalysts. lew.ronih.gov The proposed mechanism for this transformation typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization. lew.ro The use of MCRs provides a powerful and convergent pathway to a diverse library of chromene analogs. nih.gov

One-Pot Synthetic Protocols

One-pot synthesis involves performing multiple consecutive reactions in the same vessel without isolating intermediate compounds. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification procedures. While related to MCRs, one-pot protocols are distinct in that the reagents are often added sequentially to allow for controlled, stepwise transformations.

Several one-pot protocols have been developed for the synthesis of 2H-chromenes and their analogs. One such method involves the cobalt(II)-catalyzed reaction between salicyl N-tosylhydrazones and terminal alkynes. nih.gov This process proceeds through the generation of a cobalt(III)-carbene radical, which undergoes addition to the alkyne, followed by a hydrogen atom transfer and subsequent ring-closing reaction to furnish the 2H-chromene product in good yields. nih.gov Another example is the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines from salicylaldehydes, malononitrile dimer, and an alcohol in a one-pot, two-step process where the reaction temperature is controlled to guide the sequential transformations. nih.gov

Synthetic Routes from Specific Precursors

The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through various routes starting from well-defined precursors. Two of the most important and convenient methods are the thermal rearrangement of phenyl propargyl ethers and the dehydration of 2,2-dimethyl-4-hydroxychromans. researchgate.net

The cycloisomerization of aryl propargyl ethers is a widely used strategy. This reaction can be catalyzed by various transition metals, including gold and platinum, which facilitate a 6-endo-dig cyclization to form the 2H-chromene ring. msu.edu For example, Ph3PAuNTf2 has been used as a catalyst for the cyclization of a wide variety of propargyl aryl ethers, affording 2H-chromenes in good to high yields. msu.edu

Another robust method involves the dehydration of 2,2-dimethyl-4-hydroxychromans. These precursors are typically prepared by the reduction of the corresponding 2,2-dimethyl-4-chromanones using reagents like sodium borohydride. researchgate.net The subsequent acid-catalyzed dehydration of the resulting alcohol readily yields the 2,2-dimethyl-2H-chromene. researchgate.netresearchgate.net A related approach involves the conversion of 2,2-dimethyl-4-methoxychromans into 2,2-dimethyl-2H-chromenes in an acidic medium. tandfonline.com

Furthermore, 2,2-dimethyl-2H-chromenes can be synthesized directly from phenols. A pyridine-catalyzed condensation of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde provides the chromene structure. rsc.org Another route involves the reaction of a phenol, such as 4-hydroxybenzaldehyde, with 3-chloro-3-methyl-1-butyne in the presence of a base. niscair.res.in

| Precursor | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| Aryl Propargyl Ethers | Ph3PAuNTf2, Au(I)/AgOTf | 2H-Chromenes | msu.edu |

| 2,2-Dimethyl-4-hydroxychromans | Acid (e.g., p-TsOH) | 2,2-Dimethyl-2H-chromenes | researchgate.netresearchgate.net |

| 2,2-Dimethyl-4-methoxychromans | HCl or p-toluenesulfonic acid | 2,2-Dimethyl-2H-chromenes | tandfonline.com |

| Phenols | 3-Methylcrotonaldehyde, Pyridine | 2,2-Dimethyl-2H-chromenes | rsc.org |

| 4-Hydroxybenzaldehyde | 3-Chloro-3-methyl-1-butyne, NaOH | 2,2-Dimethyl-2H-chromen-6-carbaldehyde | niscair.res.in |

Derivatization from Substituted Phenols and Acetophenones

A prominent strategy for the synthesis of 2,2-dimethyl-2H-chromene derivatives involves the derivatization of appropriately substituted phenols and acetophenones. This approach allows for the introduction of the chromene ring onto a pre-existing aromatic core, providing a versatile route to a wide range of analogs.

One notable example is the synthesis of 1-(5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethan-1-one, an analog of this compound. The synthesis commences with the reaction of a protected phloroacetophenone derivative with 3-methyl-2-butenal in dry pyridine. nih.gov This reaction, heated to 120 °C, proceeds via an ortho-quinone methide intermediate, which then undergoes a 6π-electrocyclization to form the chromene ring. Subsequent deprotection of the hydroxyl groups yields the final product. nih.gov This method highlights the utility of acetophenones as precursors for constructing the chromene system. The reaction conditions and yields for key steps are summarized in the table below.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl) ethan-1-one | 3-methyl-2-butenal, dry pyridine, 120 °C, 16 h | 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethan-1-one | 53 |

| 2 | Compound 7 | MeOH, 3 N HCl, 60 °C, 6 h | Compound 8 | 53 |

The direct, regioselective synthesis of 2,2-dimethyl-2H-chromenes from substituted phenols and 3-methyl-2-butenal under microwave irradiation offers a single-step and efficient alternative. themjalab.com This protocol is notable for its mild, neutral reaction environment, which does not require an added catalyst and demonstrates tolerance towards acid- and base-sensitive protecting groups. themjalab.com For instance, the reaction of phloroacetophenone with 3-methyl-2-butenal under these conditions yields octandrenolone, a naturally occurring 2,2-dimethyl-2H-chromene derivative, in a remarkable 89% yield. themjalab.com This represents a significant improvement over previously reported methods. themjalab.com

Cyclization of Propargyl Ethers and 2-Propargylphenol Derivatives

The thermal rearrangement of phenyl propargyl ethers, a type of Claisen rearrangement, is a well-established and powerful method for the synthesis of 2,2-dimethyl-2H-chromenes. themjalab.comorganic-chemistry.org This acs.orgacs.org-sigmatropic rearrangement involves the concerted reorganization of electrons, leading to the formation of a C-C bond and the chromene ring system. organic-chemistry.org The reaction typically proceeds through a highly ordered cyclic transition state, which contributes to its stereospecificity. uchicago.edu

The aromatic Claisen rearrangement of an allyl phenyl ether is followed by a rearomatization step. organic-chemistry.org If the ortho-positions are substituted, the allyl group may undergo a subsequent Cope rearrangement to the para-position before tautomerization can occur. organic-chemistry.org This methodology is advantageous due to its reliability, compatibility with a wide range of functional groups, and the high stereoselectivity in the formation of new stereocenters and double bonds. uchicago.edu

While the uncatalyzed Claisen rearrangement often requires high temperatures, various modifications have been developed to facilitate the reaction under milder conditions. These include the Ireland-Claisen, Eschenmoser-Claisen, and Johnson-Claisen rearrangements. organic-chemistry.org

Construction from Salicylaldehydes and Olefins

The condensation of salicylaldehydes with olefins provides another direct route to the 2,2-dimethyl-2H-chromene skeleton. A particularly effective method involves the reaction of a phenol with 3-methyl-2-butenal under microwave irradiation in the absence of a catalyst. themjalab.com This reaction is believed to proceed through a transient ortho-quinone methide intermediate, which then undergoes an in-situ 6π-electrocyclization to furnish the final chromene product. themjalab.com

This one-step synthesis is highly regioselective and tolerates various functional groups. themjalab.com The reaction of phloroacetophenone with 3-methyl-2-butenal, for example, exclusively yields the natural product octandrenolone in high yield, demonstrating the remarkable selectivity of this method. themjalab.com The table below showcases the yields of various 2,2-dimethyl-2H-chromenes synthesized using this microwave-assisted protocol.

| Phenol Derivative | Product | Yield (%) |

| Phloroacetophenone | Octandrenolone | 89 |

| 2,4-Dihydroxyacetophenone | 7-hydroxy-8-acetyl-2,2-dimethyl-2H-chromene | 75 |

| 2,5-Dihydroxyacetophenone | 6-hydroxy-7-acetyl-2,2-dimethyl-2H-chromene | 68 |

| 2,6-Dihydroxyacetophenone | 5-hydroxy-6-acetyl-2,2-dimethyl-2H-chromene | 81 |

Reaction of ortho-Quinone Methides and α-Alkylidene Succinimides

ortho-Quinone methides (o-QMs) are highly reactive intermediates that can be trapped in cycloaddition reactions to construct the chromene ring system. The in-situ generation of o-QMs from appropriate precursors, followed by their reaction with suitable dienophiles, offers a powerful strategy for the synthesis of 2,2-dimethyl-2H-chromene analogs.

One such approach involves the reaction of o-QMs with α-alkylidene succinimides. This reaction proceeds via a [4+2] cycloaddition, where the o-QM acts as the diene and the α-alkylidene succinimide serves as the dienophile. This methodology provides access to a variety of functionalized chromene derivatives.

The generation of o-QMs is often the key step in these synthetic sequences. They can be formed from the condensation of phenols with α,β-unsaturated aldehydes, a reaction that is believed to be the initial step in the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes discussed previously. themjalab.com The transient o-QM intermediate then rapidly undergoes a 6π-electrocyclization to yield the stable chromene ring. themjalab.com

Challenges in Conventional Synthesis and Modern Solutions

While several effective methods for the synthesis of this compound and its analogs exist, challenges related to byproduct formation and the control of selectivity remain. Modern synthetic strategies are continuously being developed to address these issues, offering more efficient and selective routes to these valuable compounds.

Byproduct Formation Management

Byproduct formation can significantly reduce the yield and purity of the desired chromene product. In the Claisen rearrangement, for instance, the formation of multiple byproducts can occur, particularly when the substrate is unsubstituted at the α-position. nih.gov A boat-like transition state, as opposed to the more favorable chair transition state, can also lead to the formation of side products. organic-chemistry.org

Regioselectivity and Stereoselectivity Control

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The presence of multiple reactive sites on the precursor molecules can lead to the formation of regioisomers. For example, in the synthesis of 2,2-dimethyl-2H-chromenes from substituted phenols, the annulation reaction can theoretically occur at different positions on the aromatic ring. themjalab.com However, methods such as the microwave-assisted condensation of phenols with 3-methyl-2-butenal have demonstrated remarkable regioselectivity, often yielding a single regioisomer in high yield. themjalab.com The stereoelectronic effects of the substituents on the phenol ring play a crucial role in directing the regioselectivity of the reaction. researchgate.net

The Claisen rearrangement is known for its high stereoselectivity, which arises from the concerted nature of the reaction and the preference for a chair-like transition state. uchicago.edu This allows for the efficient transfer of stereochemical information from the starting material to the product. masterorganicchemistry.com In palladium-catalyzed reactions, the development of chiral ligands has enabled enantioselective transformations, providing access to enantioenriched chromene derivatives. nih.gov For instance, a palladium-catalyzed 6-endo-trig cyclization using a TADDOL-derived phosphoramidite ligand has been developed for the synthesis of 2-aryl-2H-chromenes with high enantioselectivity. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of 2,2 Dimethyl 2h Chromen 5 Ol Derivatives in Preclinical Research

Anticancer Research and Molecular Targets

Derivatives of 2,2-dimethyl-2H-chromen-5-ol have been the subject of extensive investigation in the field of oncology. Researchers have synthesized and evaluated various analogues, revealing their potential to combat cancer through multiple mechanisms of action. These include the modulation of key cellular pathways involved in tumor growth and survival, interference with the cellular machinery of proliferation, and demonstrating efficacy in animal models of cancer.

Modulation of Hypoxia-Inducible Factor (HIF) Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a critical mediator of cellular adaptation to low oxygen conditions, a state known as hypoxia, which is a common feature of the tumor microenvironment. HIF activation promotes tumor progression by inducing the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, the inhibition of the HIF pathway represents a promising strategy for anticancer therapy.

A series of novel 2,2-dimethyl-2H-chromen derivatives have been synthesized with the aim of targeting HIF inhibitors. One study reported the synthesis of a 2,2-dimethyl-2H-chromen derivative, compound 13, which was designed to be structurally similar to Seselin, a known HIF inhibitor.

Further research has focused on the design of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides as inhibitors of the HIF-1 pathway. These efforts aim to develop analogues with improved aqueous solubility compared to earlier iterations. Structure-activity relationship (SAR) studies have provided insights into the molecular features that enhance inhibitory activity. For instance, modifications at the C-8 position of the 2,2-dimethyl-2H-chromene ring with hydrogen, hydroxyl, or methoxy (B1213986) groups have been shown to influence the potency of HIF-1 inhibition.

Tubulin Binding and Microtubule Dynamics Investigations

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is essential for various cellular processes, including cell division, migration, and intracellular transport. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.

Research has shown that certain chromene derivatives can exert potent anticancer effects by interfering with microtubule dynamics. A study on multimodal 4-arylchromene derivatives demonstrated their ability to cause substantial microtubule disruption. nih.gov One promising compound from this series was found to induce G2/M cell-cycle arrest, a hallmark of microtubule-disrupting agents. nih.gov Localization studies using a fluorescently tagged derivative indicated that these compounds accumulate in the cytoplasm, supporting the hypothesis that cytoplasmic tubulin is a primary target. oaepublish.com The disruption of the microtubule network ultimately leads to the inhibition of cell proliferation. While these studies were not conducted specifically on this compound derivatives, they provide strong evidence for the potential of the broader chromene class of compounds to act as microtubule-destabilizing agents. Further research is warranted to investigate the specific interactions of this compound derivatives with tubulin and their effects on microtubule dynamics.

Cell Proliferation and Cell Cycle Regulation Studies (in vitro models)

The ability of cancer cells to proliferate uncontrollably is a fundamental aspect of the disease. Many anticancer agents exert their effects by halting the cell cycle, the series of events that lead to cell division.

In vitro studies have demonstrated the cytotoxic potential of 2,2-dimethyl-2H-chromen derivatives against various cancer cell lines. For example, a synthesized 2,2-dimethyl-2H-chromen derivative, referred to as compound 13, was evaluated for its anticancer activity on the MCF-7 breast cancer cell line using an MTT assay. The results indicated that this compound exhibited potent cytotoxicity, with an IC50 value of 50 µg/ml, which was comparable to the standard chemotherapeutic drug doxorubicin.

Furthermore, investigations into other classes of chromene derivatives have revealed their capacity to induce cell cycle arrest. Studies on dibenzoxanthene derivatives, which contain a chromene moiety, have shown that these compounds can inhibit the S phase of the cell cycle in BEL-7402 and SKBR-3 cancer cells. nih.gov Similarly, certain 4-arylchromene derivatives have been observed to cause a G2/M phase arrest in the cell cycle. nih.gov This body of evidence suggests that derivatives of this compound likely share this ability to interfere with cell cycle progression, thereby inhibiting cancer cell proliferation.

| Derivative Type | Cell Line | Effect | Key Findings |

| 2,2-dimethyl-2H-chromen | MCF-7 | Cytotoxicity | IC50 of 50 µg/ml, comparable to doxorubicin. |

| Dibenzoxanthene | BEL-7402, SKBR-3 | S phase arrest | Inhibition of DNA synthesis phase. nih.gov |

| 4-arylchromene | Various | G2/M phase arrest | Blockade of the cell cycle at the G2/M transition. nih.gov |

In vivo Efficacy in Xenograft Models

To translate promising in vitro findings into potential clinical applications, the evaluation of anticancer agents in in vivo models is crucial. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.

While specific in vivo studies on this compound derivatives are limited in the reviewed literature, research on other chromene-containing compounds has demonstrated their antitumor efficacy in animal models. For instance, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes was evaluated for its in vivo antitumor activity against a human lung (Calu-6) tumor xenograft. researchgate.net Treatment with these compounds led to a significant inhibition of tumor growth. researchgate.net

In another study, a compound, though not a direct derivative of this compound, was tested in a K562 xenograft tumor mouse model and showed significant antitumor activity, as evidenced by reductions in tumor volume and weight. cjnmcpu.com These findings highlight the potential of the chromene scaffold as a basis for the development of effective in vivo anticancer agents. Further investigation into the in vivo efficacy of this compound derivatives in various xenograft models is necessary to fully establish their therapeutic potential.

Neuroprotective Efficacy and Associated Biochemical Pathways

Beyond their anticancer properties, derivatives of this compound have also shown promise as neuroprotective agents. Ischemic stroke, a leading cause of long-term disability, is characterized by neuronal cell death due to a lack of oxygen and glucose. The development of novel neuroprotective agents is of great importance for the treatment of such conditions.

A series of compounds comprising 2,2-dimethylbenzopyran and cinnamic acid moieties have been synthesized and evaluated for their neuroprotective effects. nih.gov These studies have shown that certain derivatives can significantly improve the morphology of neurons and increase the survival rate of primary neurons subjected to oxygen-glucose deprivation (OGD), a common in vitro model for ischemic stroke. nih.gov

Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in various neurological disorders. Free radical scavengers can mitigate this damage by neutralizing ROS.

The chromene nucleus is a key structural feature of many natural and synthetic antioxidants. The phenolic hydroxyl group, often present in these compounds, can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The antioxidant activity of chromene derivatives has been evaluated using various in vitro assays.

Commonly used methods to assess free radical scavenging activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: This method is based on the reduction of the ABTS radical cation by antioxidants.

FRAP (Ferric Reducing Antioxidant Power) assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). openagrar.de

Studies on various 2H-chromen-2-one derivatives have demonstrated their moderate antiradical activity in a set of these assays. researchgate.net For instance, certain derivatives have shown notable activity against the superoxide radical anion. researchgate.net The free radical scavenging properties of these compounds are believed to be a key mechanism underlying their neuroprotective effects.

| Assay | Principle | Relevance to Neuroprotection |

| DPPH | Hydrogen atom donation to a stable radical. | Indicates the ability to neutralize free radicals that can damage neurons. |

| ABTS | Reduction of a radical cation. | Measures the capacity to counteract oxidative stress in biological systems. |

| FRAP | Reduction of ferric iron. | Reflects the overall antioxidant power of a compound. openagrar.de |

Enzyme Activity Modulation (e.g., Lactate Dehydrogenase, Superoxide Dismutase)

The modulation of enzyme activity is a critical area of investigation for chromene derivatives. While direct studies on this compound derivatives are limited, research into structurally related compounds provides insight into their potential mechanisms.

Lactate Dehydrogenase (LDH): Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, converting pyruvate to lactate. nih.gov Its isoform, LDHA, is frequently overexpressed in cancer cells and is considered a promising therapeutic target. nih.gov Natural compounds, particularly flavonoids, which share a chromone backbone with chromene derivatives, have been identified as inhibitors of LDH. nih.gov For instance, catechin, a flavonoid, has been shown to effectively inhibit lactate production and directly inhibit LDHA activity without affecting the LDHB isoform. mdpi.com Molecular modeling suggests that catechin may interact with key residues in the active site of LDHA, including T94, A95, Q99, R105, and H192. mdpi.com Although specific studies on this compound derivatives are not prevalent, the inhibitory action of these related flavonoids suggests a potential avenue for future research into chromenes as LDH inhibitors.

Superoxide Dismutase (SOD): Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The activity of 2H-chromen-2-one derivatives has been evaluated for their ability to scavenge superoxide radical anions, indicating an interaction with pathways involving enzymes like SOD. researchgate.net One study found that a specific 2H-chromen-2-one derivative demonstrated the highest activity towards the superoxide radical anion in a model of enzymatic reduction of nitro blue tetrazolium. researchgate.net This suggests that chromene derivatives may play a role in modulating oxidative stress pathways, which are intrinsically linked to the activity of enzymes like SOD.

Antimicrobial and Antivirulence Studies

The rise of antibiotic resistance has spurred research into new antimicrobial and antivirulence strategies. Derivatives of this compound have shown promise in these areas, particularly in targeting bacterial communication and protective mechanisms.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov The ability of compounds to inhibit biofilm formation is a key antivirulence strategy. Studies have demonstrated that various coumarin (B35378) derivatives, which are structurally related to chromenes, possess potent antibiofilm activity against significant pathogens like Staphylococcus aureus. nih.gov

Certain coumarin derivatives have been shown to inhibit biofilm formation at concentrations that have a low inhibitory effect on bacterial growth, suggesting a specific antivirulence mechanism rather than general toxicity. nih.gov For some active derivatives, the minimum biofilm inhibitory concentration (MBIC) values were found to be between 25–100 μg/mL. nih.gov Research on other natural compounds has also shown significant efficacy in disrupting preformed biofilms of S. aureus at concentrations as low as 2 µg/mL. researchgate.net These findings underscore the potential of the chromene scaffold as a basis for developing agents that can tackle biofilm-related infections.

Urease is a nickel-containing enzyme produced by various pathogens that hydrolyzes urea into ammonia, leading to a pH increase that contributes to pathologies like peptic ulcers and urolithiasis. mdpi.com Inhibition of this enzyme is a validated therapeutic strategy. mdpi.com Preclinical studies have shown that various heterocyclic compounds, including coumarin derivatives, can act as potent urease inhibitors. nih.gov

The mechanism of inhibition often involves interaction with the nickel ions in the urease active site. researchgate.net Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed inhibition, depending on the specific derivative. nih.govnih.gov For example, certain coumarinyl pyrazolinyl thiomide derivatives have demonstrated extremely potent urease inhibition, with IC50 values as low as 0.036 nM. nih.gov In contrast, the standard inhibitor thiourea often presents higher IC50 values. nih.govresearchgate.net

| Compound Class/Derivative | IC50 Value (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| N,N′-disubstituted thioureas (DSTUs) | 8.4 - 20.3 | Mixed, Competitive, or Non-competitive | nih.gov |

| 1,4-Benzoquinone | 5.5 | Cys thiol arylation | nih.gov |

| Tetrachloro-1,4-benzoquinone | 0.6 | Cys thiol arylation | nih.gov |

| Ligand–nickel complex | 11.8 ± 1.14 | Not specified | nih.gov |

| Ligand–copper complex | 9.31 ± 1.31 | Not specified | nih.gov |

| Thiourea (Standard) | 23.00 ± 0.84 | Not specified | researchgate.net |

Other Pharmacological Research Areas

Beyond antimicrobial and enzyme-modulating effects, derivatives of this compound have been investigated for other significant pharmacological activities.

The human immunodeficiency virus (HIV) relies on key enzymes for its replication, with reverse transcriptase (RT) being a primary target for antiretroviral drugs. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. nih.govmdpi.com

A notable study identified a phloroglucinol derivative, mallotochromene, which incorporates an 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene moiety, as an inhibitor of HIV-reverse transcriptase. nih.gov This compound demonstrated significant inhibitory activity against the enzyme. nih.gov The mechanism of inhibition was determined to be competitive with respect to the template-primer and non-competitive with the triphosphate substrate, with a determined Ki value of 6.1 µM for the related compound mallotojaponin. nih.gov

| Compound | Concentration | % Inhibition of HIV-RT | Inhibition Mechanism |

|---|---|---|---|

| Mallotochromene | 10 µg/mL | ~70% | Competitive with template-primer |

| Mallotojaponin | 10 µg/mL | ~70% | Competitive with template-primer (Ki = 6.1 µM) |

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of 2H-chromen-2-one derivatives has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.comresearchgate.net

Studies on 2H-chromen-2-one derivatives have revealed moderate antiradical activity. researchgate.net The mechanism of action is often a mix of fast single electron transfer (SET) and slower hydrogen atom transfer (HAT). researchgate.net The reactivity of these compounds can be influenced by their bulky ring structures, which may hinder access to the radical's reaction center. researchgate.net Nonetheless, these derivatives demonstrate a prolonged antioxidant effect in models of lipid peroxidation, highlighting their potential to mitigate oxidative stress. researchgate.net

| Assay | Mechanism | Observation for 2H-chromen-2-one derivatives |

|---|---|---|

| DPPH Radical Scavenging | Mixed SET and HAT | Moderate antiradical activity observed. researchgate.net |

| ABTS Radical Cation Scavenging | Mixed SET and HAT | Moderate antiradical activity observed. researchgate.net |

| Superoxide Radical Anion Scavenging | Radical Scavenging | Highest activity found for a specific derivative in an enzymatic reduction model. researchgate.net |

Anti-inflammatory Response Studies

Derivatives of the 2,2-dimethyl-2H-chromene scaffold have demonstrated notable anti-inflammatory effects in various preclinical studies. This activity is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Research has shown that certain 2-phenyl-4H-chromen-4-one derivatives can significantly suppress inflammation. In one study, a lead compound from this series was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov. The underlying mechanism for this effect was identified as the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. Most of the synthesized compounds in this study demonstrated favorable inhibitory activity against lipopolysaccharide (LPS)-induced NO production in RAW264.7 cells with low toxicity nih.gov.

Furthermore, studies on 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have identified several compounds with potent anti-inflammatory activity. In vitro experiments revealed that these derivatives were effective against TNF-α. nih.gov Specifically, compounds 5g, 5i, 5k-l, and 8f were highlighted for their efficacy. Subsequent in vivo testing in an LPS-induced mouse model confirmed the anti-inflammatory potential of compounds 5i, 5k, and 8f, with compound 5i showing a significant reduction in both TNF-α and IL-6 levels nih.gov.

Coumarin-based analogs, which are structurally related to chromenes, have also been investigated for their anti-inflammatory properties. These compounds have been shown to alleviate the expression of inflammatory markers such as TNF-α, IL-1β, and IL-6. nih.gov The mechanism of action involves the suppression of the NF-κB pathway, a key regulator of inflammation nih.gov.

The table below summarizes the anti-inflammatory activity of selected chromene derivatives from preclinical research.

| Compound/Derivative Class | Key Findings | Molecular Mechanism | Reference |

| 2-phenyl-4H-chromen-4-one derivative | Downregulation of NO, IL-6, and TNF-α expression. | Inhibition of TLR4/MAPK signaling pathway. | nih.gov |

| 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (e.g., 5i) | Significant reduction in TNF-α and IL-6 levels in vivo. | Not explicitly detailed. | nih.gov |

| Coumarin-based analogs | Alleviation of TNF-α, IL-1β, and IL-6 expression. | Suppression of NF-κB pathway. | nih.gov |

Antihypertensive Research through Potassium Channel Modulation

Preclinical research has identified derivatives of the chromene scaffold as potential antihypertensive agents, primarily due to their vasorelaxant properties. While the direct modulation of potassium channels by this compound itself is not extensively documented, studies on related chromene structures suggest a potential role for this mechanism.

Potassium channels are crucial in regulating vascular smooth muscle tone. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and ultimately, vasorelaxation nih.gov. This vasorelaxant effect is a key mechanism for lowering blood pressure.

A study on newly synthesized pyridine and chromene-carbonitrile analogues revealed that several of these compounds exhibited significant vasodilation efficacies. Notably, compounds 4d and 4e from the chromene series demonstrated potent vasorelaxant activity, with IC50 values of 427.6 µM and 417.2 µM, respectively. This potency exceeded that of the established antihypertensive drug prazosin hydrochloride (IC50 = 487.3 μM) in the same assay nih.gov. The vasorelaxant effect was determined using isolated thoracic aortic rings from mice that were pre-contracted with norepinephrine HCl nih.gov.

While this study highlights the vasorelaxant potential of chromene derivatives, the direct involvement of potassium channel modulation as the underlying mechanism was not explicitly investigated. However, the broader literature on vasorelaxant agents strongly implicates the activation of potassium channels as a common pathway nih.gov. For instance, various potassium channel subtypes, including Ca2+-activated (KCa), voltage-gated (Kv), ATP-sensitive (KATP), and inward rectifier (Kir) channels, are known to contribute to vasorelaxation nih.gov. Further research is needed to specifically elucidate the role of potassium channel modulation in the antihypertensive effects of this compound derivatives.

The table below presents the vasorelaxant activity of selected chromene-carbonitrile derivatives from preclinical research.

| Compound | Vasorelaxant Activity (IC50 in µM) | Reference |

| Chromene-carbonitrile 4d | 427.6 | nih.gov |

| Chromene-carbonitrile 4e | 417.2 | nih.gov |

| Prazosin hydrochloride (Reference) | 487.3 | nih.gov |

Structure Activity Relationship Sar and Computational Studies of 2,2 Dimethyl 2h Chromen 5 Ol Analogs

Rational Design of Derivatives and Analogs

The rational design of derivatives based on the 2,2-dimethyl-2H-chromene scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of how different parts of the molecule interact with its biological target.

Modifications to the core 2,2-dimethyl-2H-chromene structure and the addition of various substituents have profound effects on the molecule's biological activity. For instance, in the development of inhibitors for the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy, specific substitutions on the chromene ring and associated moieties have been shown to be critical. nih.gov

One study systematically synthesized and evaluated fifteen arylsulfonamide analogs based on the 2,2-dimethyl-2H-chromene scaffold. nih.gov The research identified key structural features that govern the inhibition of HIF-1 transcriptional activity. It was found that a 3,4-dimethoxybenzenesulfonyl group was the most effective among five different arylsulfonyl groups tested. nih.gov Furthermore, the nature of the amine group was also critical, with propan-2-amine conferring the strongest inhibitory effect. nih.gov These findings highlight how targeted substitutions can dramatically influence pharmacological properties. nih.gov

Similarly, in the context of antifungal agents, SAR studies on related coumarin (B35378) derivatives have shown that the introduction of electron-withdrawing groups, such as a nitro group (NO₂), significantly enhances activity. mdpi.com The position and nature of these substituents on the aromatic ring are crucial for modulating the electronic properties of the molecule and, consequently, its interaction with biological targets. mdpi.comresearchgate.net

| Analog Base Structure | Substituent Group 1 (Arylsulfonyl) | Substituent Group 2 (Amine) | Relative HIF-1 Inhibitory Activity |

|---|---|---|---|

| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] | 3,4-dimethoxybenzenesulfonyl | Propan-2-amine | Strongest |

| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] | Other arylsulfonyl groups | Propan-2-amine | Moderate to Weak |

| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl] | 3,4-dimethoxybenzenesulfonyl | Other amines | Moderate to Weak |

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov The goal is to create a hybrid compound that has an improved biological activity profile compared to the parent molecules. nih.gov

This strategy has been effectively applied to the 2,2-dimethyl-2H-chromene scaffold. The development of N-[(2,2-dimethyl-2H-chromen-6-yl)-methyl]-N-R-arylsulfonamides is a prime example. nih.gov In these molecules, the 2,2-dimethyl-2H-chromene moiety (a known pharmacophore) is chemically linked to various arylsulfonamide groups. This combination results in hybrid molecules that act as potent inhibitors of the HIF-1 pathway, a function not strongly associated with the individual components alone. nih.govnih.gov The chromene core acts as a versatile scaffold, while the arylsulfonamide portion can be systematically varied to fine-tune the molecule's interaction with its target and optimize its pharmacological properties. researchgate.net

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov

In the context of 2,2-dimethyl-2H-chromene analogs, bioisosteric replacement has been a key strategy for discovering novel scaffolds with improved properties. Research has shown that it is possible to replace the entire chromene ring system with other structures while retaining or even enhancing biological activity. For example, a heteroatom-substituted benzene (B151609) ring was identified as a novel scaffold that could serve as a bioisostere for the chromene ring in a series of HIF-1α inhibitors. researchgate.net This discovery opens up new avenues for chemical modification and optimization. Other advanced bioisosteres for aromatic rings, such as 2-oxabicyclo[2.2.2]octane, have been developed to improve physicochemical properties like water solubility and metabolic stability in drug candidates. enamine.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.govlaccei.org

For classes of compounds including and related to 2,2-dimethyl-2H-chromene, such as coumarins and furanones, QSAR studies have been instrumental. nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors, including electronic (e.g., dipole moment), steric, and lipophilic parameters. nih.gov For instance, a 2D-QSAR study on coumarin derivatives identified the dipole moment and the number of hydrogen bond donors as critical descriptors for their inhibitory activity against cancer cell lines. nih.gov

The process involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.orgmdpi.com The resulting QSAR models can be expressed as equations that link these descriptors to biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). nih.gov These models provide valuable insights into the structural requirements for activity and help prioritize the synthesis of the most promising candidates. researchgate.netsciopen.com

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), in order to form a stable complex. researchgate.netnih.gov This method is crucial for understanding the molecular basis of a drug's action and for designing new inhibitors. semanticscholar.orgresearchgate.net By simulating the binding process, researchers can visualize how a ligand fits into the active site of a protein and identify the key interactions that stabilize the complex. nih.gov

For analogs of 2,2-dimethyl-2H-chromene, molecular docking has been used to elucidate their binding modes with various protein targets, including those involved in cancer and inflammation. researchgate.netresearchgate.net For example, docking studies were performed on a series of S-trityl-L-cysteine analogues, which are kinesin Eg5 inhibitors, to understand their conformations within the binding site of the Eg5 protein. researchgate.net These simulations are often followed by more extensive molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. nih.gov

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is performed. dntb.gov.uanih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net Identifying these specific interactions is fundamental to rational drug design. nih.gov

In the study of chromene-based inhibitors, specific interactions are consistently observed. For example, analysis of the binding of the HIF-1 inhibitor KCN1, a complex derivative of the chromene scaffold, revealed key interactions within its target's binding pocket. researchgate.net Similarly, docking studies of other chromene derivatives have highlighted the importance of π-π stacking interactions between the aromatic rings of the ligand and specific amino acid residues (like phenylalanine or tyrosine) in the protein's active site. researchgate.net Hydrogen bonds between heteroatoms (oxygen, nitrogen) on the ligand and polar residues in the protein are also critical for anchoring the ligand in the correct orientation for inhibition. researchgate.netresearchgate.net

| Interaction Type | Description | Example Amino Acid Residues Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine, Alanine |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

Analytical and Characterization Techniques for Research on 2,2 Dimethyl 2h Chromen 5 Ol

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of hydrogen and carbon atoms can be established.

¹H NMR Spectroscopy : The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include a singlet for the phenolic hydroxyl (-OH) proton, distinct signals for the three aromatic protons showing their specific coupling patterns (ortho, meta), a pair of doublets for the vinyl protons on the pyran ring, and a characteristic singlet for the two equivalent methyl groups at the C2 position.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. Expected signals would appear in the aromatic region for the six carbons of the benzene (B151609) ring, in the olefinic region for the two vinyl carbons (C3 and C4), a quaternary signal for the C2 carbon bearing the methyl groups, a signal for the C-O carbon of the pyran ring, and a signal for the equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-dimethyl-2H-chromen-5-ol (Note: These are estimated values based on similar structures and general principles. Actual experimental values may vary.)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2 x -CH₃ | ~1.4 | Singlet (s) | 2 x CH₃ | ~28 |

| H-3 | ~5.6 | Doublet (d) | C-2 | ~76 |

| H-4 | ~6.3 | Doublet (d) | C-3 | ~122 |

| Ar-H | ~6.3-6.9 | Multiplet (m) | C-4 | ~130 |

| -OH | ~4.5-5.5 | Singlet (s, broad) | Aromatic Carbons | ~105-150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (in -CH₃) | Stretching | 2850-3000 |

| C=C (Aromatic & Vinyl) | Stretching | 1500-1650 |

| C-O (Ether & Phenol) | Stretching | 1000-1300 |

Mass Spectrometry (MS, HR-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HR-MS), the exact mass can be determined, which allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure.

For this compound (C₁₁H₁₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (176.21 g/mol ). A common and significant fragmentation pathway for chromenes involves the loss of a methyl group (CH₃•) from the molecular ion, leading to a stable ion [M-15]⁺. This would result in a prominent peak at m/z 161.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The chromene ring system, being a conjugated aromatic ether, is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple absorption maxima (λ_max) characteristic of the benzopyran scaffold. The exact wavelengths and intensities of these absorptions are influenced by the solvent used for the analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. youtube.com

In the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the presence of any byproducts. The compound, being a phenol, is relatively polar and would have a moderate retention factor (Rf) on a silica (B1680970) gel plate, depending on the solvent system (eluent) used. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically employed to achieve good separation. The spots on the TLC plate can be visualized under UV light (due to the aromatic ring) or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) for Compound Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures, such as natural product extracts or synthetic reaction media. researchgate.net The method's high resolution and sensitivity make it ideal for accurately determining the concentration of the target compound. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common modality for the analysis of chromene derivatives. In this approach, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution method, where the composition of the mobile phase is varied over time, is often employed to achieve optimal separation from other related secondary metabolites. nih.govnih.gov The mobile phase typically consists of a mixture of water (often buffered or acidified, e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. ijpsr.com

Detection is commonly performed using a Photo Diode Array (PDA) or UV-Vis detector, set at a wavelength where the chromene scaffold exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a pure standard. The method is validated according to established guidelines to ensure its reliability, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. ijpsr.commdpi.com

Table 1: Representative HPLC Method Validation Parameters for Quantitation

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response. mdpi.com |

| Limit of Detection (LOD) | 0.01–0.65 µg/mL | The lowest concentration of the analyte that can be reliably detected. mdpi.com |

| Limit of Quantitation (LOQ) | 0.04–1.97 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. mdpi.com |

| Precision (%RSD) | < 3% | The degree of agreement among individual test results when the procedure is applied repeatedly. mdpi.com |

| Accuracy/Recovery (%) | 95–105% | The closeness of the test results obtained by the method to the true value. mdpi.com |

Advanced Techniques for Mechanistic and Structural Elucidation

Beyond quantification, a range of advanced techniques is employed to investigate the fundamental structural and physical properties of this compound and related materials.

X-ray Diffraction (XRD) for Crystalline Structure

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For chromene derivatives, obtaining a high-quality single crystal allows for the elucidation of the molecular conformation and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net

The analysis of a closely related natural product, 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene, provides a clear example of the data obtained from an XRD study. The crystal structure reveals a planar bicyclic system with specific conformations, such as the half-chair conformation of the pyran ring. researchgate.net Intermolecular forces, including C—H⋯O and C—H⋯π interactions, are identified, which dictate the packing of the molecules in the unit cell. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.govconicet.gov.ar